molecular formula C12H25N3O2Si2 B13805306 trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate

trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate

Cat. No.: B13805306
M. Wt: 299.52 g/mol
InChI Key: HIFBXQSJCQENPU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate is a compound that features both imidazole and trimethylsilyl groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules. The trimethylsilyl group is a silicon-containing functional group that is often used in organic synthesis to protect reactive sites on molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate typically involves the protection of the amino and carboxyl groups of the amino acid precursor with trimethylsilyl groups. This can be achieved through the reaction of the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The imidazole ring can be introduced through a subsequent cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced to remove the trimethylsilyl protecting groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the deprotected amino acid.

Scientific Research Applications

Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The imidazole ring is a common motif in many biologically active compounds, making this compound useful in the study of enzyme mechanisms and drug design.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing enzyme activity and other biochemical processes. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl (2S)-3-(1H-imidazol-4-yl)-2-(trimethylsilylamino)propanoate
  • Trimethylsilyl (2S)-3-(1H-imidazol-2-yl)-2-(trimethylsilylamino)propanoate

Uniqueness

Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate is unique due to the specific positioning of the imidazole ring and the trimethylsilyl groups. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H25N3O2Si2

Molecular Weight

299.52 g/mol

IUPAC Name

trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate

InChI

InChI=1S/C12H25N3O2Si2/c1-18(2,3)15-11(7-10-8-13-9-14-10)12(16)17-19(4,5)6/h8-9,11,15H,7H2,1-6H3,(H,13,14)/t11-/m0/s1

InChI Key

HIFBXQSJCQENPU-NSHDSACASA-N

Isomeric SMILES

C[Si](C)(C)N[C@@H](CC1=CN=CN1)C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NC(CC1=CN=CN1)C(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.